2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c1-22-16-7-5-14(17)8-12(16)3-2-11-4-6-15(19(20)21)9-13(11)10-18/h2-9H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEFSICIQWTNPJ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile is in the development of anticancer agents. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Cytotoxicity in MCF-7 Cells
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Method : MTT assay was performed to assess cell viability after treatment with varying concentrations of the compound.
- Results :
- IC50 value determined to be approximately 20 µM.
- Induction of apoptosis was confirmed through increased caspase activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 60 |
| 50 | 30 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was utilized to measure inhibition zones.
- Results :
- Significant inhibition observed at concentrations above 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Organic Electronics
The unique electronic properties of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings
- The compound demonstrated good charge transport properties when incorporated into polymer matrices.
- Preliminary tests indicate improved efficiency in light emission when used as an emissive layer in OLED devices.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
The compound is compared to structurally or functionally related benzonitrile derivatives, focusing on substituent effects, synthesis, and applications.
Structural and Functional Analogues
a. 5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO)
- Substituents : Bromine at position 5, hydroxyl at position 2.
- Synthesis: Prepared via bromination of o-cyanophenol or photochemical methods .
- Key Differences :
- Applications : Used in synthesizing antiretroviral and anticancer agents .
b. Oxyresveratrol (C₁₄H₁₂O₃)
- Substituents: 3,5-Dihydroxyphenyl ethenyl linked to a resorcinol core.
- Synthesis : Naturally extracted from Dracaena angustifolia or synthesized via stilbene-forming reactions .
- Key Differences :
c. Azo-Linked Benzonitriles (e.g., 2-[[4-[(2-bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile)
- Substituents : Azo group (–N=N–) instead of ethenyl, with bromoallyl and hydroxyethyl side chains.
- Synthesis : Diazotization and coupling reactions .
- Key Differences :
Physicochemical and Crystallographic Comparisons
Biological Activity
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile, also known as 2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzenecarbonitrile, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a combination of bromine, methoxy, nitro, and nitrile functional groups, suggests diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antibacterial, and antifungal activities, supported by various studies and data.
- Molecular Formula : C₁₆H₁₁BrN₂O₃
- Molecular Weight : 359.17 g/mol
- CAS Number : [Not provided]
The compound's structure can be represented as follows:
Antibacterial and Antifungal Activity
The nitro group in the compound is known to enhance antibacterial activity. Compounds containing nitro groups have been associated with increased efficacy against a range of bacterial strains.
Research Findings:
- Antibacterial Studies : Compounds structurally similar to 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : The presence of bromine and nitro groups has been correlated with antifungal properties against Candida species and Aspergillus niger in preliminary screenings.
Comparative Analysis of Biological Activities
The biological activity of 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile likely involves multiple mechanisms:
- Inhibition of DNA Synthesis : Nitro groups can interfere with DNA replication.
- Cell Membrane Disruption : The lipophilic nature of brominated compounds may disrupt bacterial cell membranes.
Q & A
Q. What are the optimal synthetic routes for 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile, considering functional group compatibility and stereochemical control?
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, ethenyl protons as doublets at δ 6.5–7.5 ppm with J ≈ 16 Hz for E-configuration) .
- ¹³C NMR confirms nitrile (δ ~110–120 ppm) and nitro groups (δ ~150 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₂BrN₂O₃).
- HPLC-PDA: Assess purity (>95% by area under the curve at λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) when characterizing the E-configuration of the ethenyl group?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry unambiguously by analyzing dihedral angles between the ethenyl and aromatic planes (E-configuration typically shows ~180°) .
- Density Functional Theory (DFT): Compare experimental NMR shifts with computed values (using software like Gaussian). Discrepancies may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) .
- Case Study: If experimental ¹H NMR shows unexpected coupling constants, re-optimize computational geometry with constrained dihedral angles.
Q. What strategies can be employed to investigate the compound's potential as a kinase inhibitor using molecular docking simulations?
Methodological Answer:
- Target Selection: Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound's nitro and bromo substituents.
- Docking Workflow:
Prepare the protein structure (PDB ID: e.g., 1M17 for EGFR) by removing water and adding hydrogens.
Generate ligand conformers with software like OpenBabel.
Q. How can researchers reconcile discrepancies between in vitro bioactivity results and in silico predictions for this compound?
Methodological Answer:
- Assay Optimization:
- Use multiple cell lines (e.g., HeLa, MCF-7) to account for variability in membrane permeability.
- Include controls for nitro-reductase activity, which may alter compound efficacy .
- Pharmacokinetic Studies:
- Measure metabolic stability in liver microsomes. Low bioavailability (e.g., t₁/₂ < 30 min) may explain poor in vivo activity despite strong in silico binding .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
